molecular formula C6H4N2O2 B8685968 3-isocyanato-2(1H)-pyridinone

3-isocyanato-2(1H)-pyridinone

Cat. No.: B8685968
M. Wt: 136.11 g/mol
InChI Key: XJVAHCIZFAZTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isocyanato-2(1H)-Pyridinone (CAS 643044-24-0) is a chemical building block of interest in synthetic and medicinal chemistry. It combines a reactive isocyanate functional group with the 2-pyridinone heterocyclic structure, a scaffold recognized as a versatile pharmacophore and a useful synthon for constructing complex heterocyclic systems . The 2-pyridinone core is a feature in various biologically active compounds and is synthetically multilateral, serving as a key intermediate for a wide range of heterocycles . The presence of the isocyanate group (-N=C=O) makes this compound a valuable electrophile, primed to undergo reactions with nucleophiles such as amines and alcohols to form urea or carbamate linkages, respectively . This reactivity is exploited in the preparation of specialized linkers for constructing complex molecules, including ligands for metal chelation . As a reagent, its primary research value lies in its potential to be incorporated into larger molecular frameworks, such as potential pharmaceuticals, macrocycles, or functional materials, via cycloaddition or other coupling reactions . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

3-isocyanato-1H-pyridin-2-one

InChI

InChI=1S/C6H4N2O2/c9-4-8-5-2-1-3-7-6(5)10/h1-3H,(H,7,10)

InChI Key

XJVAHCIZFAZTQD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1)N=C=O

Origin of Product

United States

Synthetic Methodologies for 3 Isocyanato 2 1h Pyridinone

Precursor-Based Synthesis

The most common approach to 3-isocyanato-2(1H)-pyridinone involves a two-stage process: the initial synthesis of a stable, substituted 2(1H)-pyridinone ring system, followed by the chemical transformation of a substituent at the C3 position into the desired isocyanato group.

Synthesis of Substituted 2(1H)-Pyridinone Scaffolds

The 2(1H)-pyridinone core is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.gov These methods often involve the cyclization or condensation of acyclic precursors and can be adapted to introduce the necessary functionality for subsequent conversion to the C3-isocyanate. nih.gov

One-pot multicomponent reactions are particularly efficient for generating diverse pyridinone scaffolds. For instance, a three-component reaction involving an aromatic aldehyde, an active methylene compound (like ethyl acetoacetate or malononitrile), and an amine or ammonia source can yield highly substituted 2(1H)-pyridinones. nih.gov Another versatile approach involves the condensation of enamines with β-keto esters or related compounds. Bai et al. reported a one-pot synthesis using dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine, catalyzed by L-proline, which offers broad functional group tolerance. nih.gov

For precursors specifically functionalized for isocyanate introduction, the synthesis of 2-pyridone-3-carboxylic acids is of high importance. These can be prepared from 3-formylchromone, which reacts with various amines to yield the desired substituted 2-pyridone-3-carboxylic acid scaffold, a direct precursor for the Curtius rearrangement. nih.govresearchgate.net Similarly, 3-amino-2(1H)-pyridinones, which are precursors for phosgenation, can be efficiently synthesized from ethyl nitroacetate and various primary amines. nih.gov

Table 1: Selected Synthetic Methods for 2(1H)-Pyridinone Precursors
Starting MaterialsKey Reagents/ConditionsProduct Type
Dimethyl 3-oxopentanedioate, Primary AmineDMF-DMA, L-prolineSubstituted 2(1H)-Pyridinone
Ethyl Acetoacetate, Diethyl MalonateAqueous Ammonia4-Hydroxy-2-pyridinone-3-carboxylate
3-Formylchromone, AminesCyclization2-Pyridone-3-carboxylic Acid nih.govresearchgate.net
Ethyl Nitroacetate, Primary AminesMulti-step synthesisN-Substituted 3-Amino-2-pyridones nih.gov

Strategies for Introduction of the Isocyanato Group at the C3 Position

Once the 2(1H)-pyridinone scaffold is assembled with a suitable functional group at the C3 position, several classic chemical transformations can be employed to generate the isocyanate.

The Curtius rearrangement is a powerful and widely used method for converting carboxylic acids into isocyanates. rsc.org The reaction proceeds through an acyl azide intermediate, which undergoes thermal or photochemical rearrangement with the loss of nitrogen gas to yield the corresponding isocyanate. nih.govwikipedia.org This method is valued for its tolerance of a wide range of functional groups and the mild conditions under which it can often be performed. nih.gov

The synthesis begins with a 2(1H)-pyridinone-3-carboxylic acid precursor. nih.govresearchgate.net This acid is first converted to an activated form, such as an acid chloride, or directly to the acyl azide. A common and convenient method involves treating the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine. nrochemistry.com The resulting acyl azide is then heated in an inert solvent (e.g., toluene or benzene), which induces the rearrangement to this compound. nrochemistry.com The isocyanate can be isolated if the reaction is conducted in a non-nucleophilic solvent. nrochemistry.com

Table 2: Key Reagents for Curtius Rearrangement
ReagentFunctionTypical Conditions
Diphenylphosphoryl azide (DPPA)Forms acyl azide directly from carboxylic acidTriethylamine, Toluene, Reflux nrochemistry.com
Sodium Azide (NaN₃)Converts acyl chloride to acyl azideAcetone or biphasic system
Heat (Thermal) or UV light (Photochemical)Induces rearrangement of acyl azide to isocyanateInert solvent (e.g., Toluene), 80-110 °C wikipedia.org

An alternative route to the C3-isocyanate involves the phosgenation of a 3-amino-2(1H)-pyridinone precursor. nih.gov Phosgene (COCl₂) or its safer solid equivalent, triphosgene (bis(trichloromethyl) carbonate), are standard reagents for converting primary amines into isocyanates. nih.govresearchgate.net

The reaction is typically carried out by treating the 3-amino-2(1H)-pyridinone, often as its hydrochloride salt, with triphosgene in an inert solvent like methylene chloride or toluene. orgsyn.org The reaction is performed in the presence of a non-nucleophilic base, such as triethylamine or aqueous sodium bicarbonate, to neutralize the hydrogen chloride that is generated. orgsyn.orgteknoscienze.com This method provides a direct and efficient conversion of the amino group to the isocyanate functionality under relatively mild conditions. orgsyn.org

The reaction of a 3-hydroxy-2(1H)-pyridinone with an isocyanate does not lead to the formation of this compound. Instead, this reaction pathway involves the nucleophilic attack of the hydroxyl group onto the electrophilic carbon of an external isocyanate. This process results in the formation of a carbamate (B1207046) (urethane) linkage. While this is a common and important reaction for modifying molecules containing hydroxyl groups, it serves to consume, rather than create, an isocyanate group at the desired position. Therefore, this strategy is not applicable for the synthesis of the title compound.

Cycloaddition and Annulation Reactions Leading to Pyridinone-Isocyanate Systems

More advanced and convergent strategies involve the formation of the pyridinone ring with the C3-isocyanate group already incorporated from an acyclic precursor. These methods, which include various cycloaddition and annulation reactions, can be highly efficient.

Cycloaddition reactions are powerful tools for constructing cyclic systems. youtube.com A notable example is the use of vinyl isocyanates as synthetic equivalents of aza-dienes in [4+2] cycloadditions. The reaction of a vinyl isocyanate with a suitable ketene or enolate can lead directly to a substituted pyridinone ring, where the isocyanate group is carried through the reaction sequence. acs.org

Annulation reactions, which involve the formation of a new ring onto an existing structure, can also be employed. rsc.org For instance, transition metal-catalyzed [2+2+2] annulation has been shown to be effective. A rhodium(I)-catalyzed asymmetric annulation of an alkyne with a 2-substituted phenyl isocyanate can produce N-aryl-2-pyridones where the isocyanate is part of one of the starting fragments. researchgate.net Such methods offer a high degree of control and can provide access to complex pyridinone structures in a single, convergent step.

Transition Metal-Catalyzed [2+2+2] Cycloadditions Involving Isocyanates

Transition metal-catalyzed [2+2+2] cycloaddition reactions are a highly efficient method for the construction of six-membered rings, including the pyridinone skeleton. This reaction typically involves the coupling of two alkyne molecules and an isocyanate. The regioselectivity of this cycloaddition is a key factor in obtaining the desired substitution pattern on the pyridinone ring.

Early work in this area was pioneered by Yamazaki and Hoberg, who utilized cobalt and nickel catalysts, respectively, for the synthesis of pyridones from alkynes and isocyanates. More recent advancements have employed rhodium catalysts, which have shown high regioselectivity in the intermolecular [2+2+2] cycloaddition of terminal alkynes with various isocyanates to yield 4,6-substituted 2-pyridones. To achieve a 3-substituted pyridinone, a potential strategy would involve the use of a substituted alkyne that directs the functional group to the desired position. For instance, the use of an alkyne bearing a carboxylate precursor could lead to a 3-carboxy-2(1H)-pyridinone, a direct precursor to this compound via a Curtius rearrangement.

Catalyst SystemReactantsProductKey Features
CobaltMethyl phenylpropiolate, Methyl isocyanateMixture of pyridone isomersPioneering work in metal-catalyzed pyridone formation.
NickelSymmetrical and unsymmetrical alkynes, Isocyanates2-PyridonesIsolation of metallacycle intermediates provided mechanistic insights.
Rhodium with phosphoramidite ligandsTerminal alkynes, IsocyanatesHighly regioselective formation of 4,6-substituted 2-pyridonesOvercomes issues of dimerization and trimerization.

Intermolecular Cocyclization Reactions of Alkynes and Isocyanates

Intermolecular cocyclization reactions represent another powerful approach for the synthesis of functionalized 2-pyridones. These reactions, often catalyzed by transition metals, allow for the convergent assembly of the pyridinone core from simple starting materials. The choice of catalyst and reaction partners is crucial for controlling the regiochemical outcome of the cyclization.

For example, rhodium-catalyzed intermolecular [2+2+2] cycloadditions have been developed that provide highly regioselective access to 2- and 4-pyridones. The use of phosphoramidite ligands has been shown to be effective in preventing the common side reactions of dimerization and trimerization. A proposed mechanism involves the formation of a metallacycle, which can then undergo reductive elimination to yield the 2-pyridinone product. By carefully selecting the alkyne and isocyanate starting materials, it is possible to introduce a variety of substituents onto the pyridinone ring. To synthesize a precursor to this compound, one could envision a scenario where one of the alkyne partners carries a protected carboxyl or amino group, which would ultimately be positioned at the C3 position of the resulting pyridinone.

Intramolecular Cyclization of Dienyl Isocyanates

The intramolecular cyclization of dienyl isocyanates offers a distinct route to the 2(1H)-pyridinone core. This method involves a 6π-electrocyclization of a dienyl isocyanate intermediate, which can be generated in situ from the corresponding dienyl carboxylic acid via a Curtius rearrangement. This one-pot process provides a streamlined approach to substituted 2-pyridones.

The efficiency of the cyclization can be influenced by the substitution pattern of the dienyl carboxylic acid precursor. It has been observed that dienyl isocyanates generated from aliphatic acids are often more reactive than their aromatic counterparts. This methodology provides a pathway to pyridinones with substituents at various positions, depending on the structure of the starting diene. To apply this to the synthesis of this compound, one would need to design a dienyl carboxylic acid that, upon cyclization, places a functional group at the C3 position that can be subsequently converted to the isocyanate. Alternatively, if a dienyl dicarboxylic acid mono-azide could be selectively prepared, a tandem Curtius rearrangement and cyclization could potentially lead to the target molecule.

Functionalization and Derivatization of Pyridinone Systems

Once the 2(1H)-pyridinone ring system is established, further functionalization and derivatization can be carried out. This includes modifications at the nitrogen and oxygen atoms, as well as at the carbon atoms of the ring.

N-Alkylation and O-Alkylation Strategies on 2(1H)-Pyridinones

2(1H)-Pyridinones are ambident nucleophiles, meaning they can undergo alkylation at either the nitrogen or the oxygen atom. The deprotonation of a 2-pyridinone with a base generates a pyridonate anion, which can react with electrophiles at either the N-1 or O-2 position to form N-alkyl-2-pyridones or 2-alkoxypyridines, respectively. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the counterion.

Generally, N-alkylation is favored when using alkali metal salts of the pyridone in polar aprotic solvents like DMF. Conversely, the use of silver salts tends to favor O-alkylation. The choice of alkylating agent also plays a role, with hard electrophiles favoring O-alkylation and soft electrophiles favoring N-alkylation. Microwave irradiation has also been employed to promote N-alkylation in multicomponent reactions.

ConditionPredominant Product
Alkali metal salt (e.g., NaH, K2CO3) in DMFN-alkylation
Silver salt in benzeneO-alkylation

One-Pot Multicomponent Reactions for Pyridinone Synthesis

One-pot multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules, including pyridinone derivatives. These reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the reactants.

Several MCRs have been developed for the synthesis of substituted pyridines and pyridinones. For instance, a one-pot synthesis of 2-(1H)-pyridinone derivatives has been reported from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine, using L-proline as a catalyst nih.gov. This method is noted for its efficiency and broad functional group tolerance. Another example involves the reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate in an alcoholic solvent to produce polysubstituted pyridines with high regioselectivity eurekaselect.com. Such MCRs could be adapted to produce 2(1H)-pyridinone-3-carboxamides or other precursors to this compound by judicious choice of the starting components. For example, using a cyanoacetamide derivative as one of the components can lead to a 3-cyano-2(1H)-pyridinone, which could potentially be hydrolyzed to the corresponding carboxamide and then subjected to a Hofmann rearrangement.

Chemical Reactivity and Mechanistic Investigations of 3 Isocyanato 2 1h Pyridinone

Reactions of the Isocyanate Moiety

The isocyanate group (–N=C=O) is a heterocumulene characterized by an electron-deficient central carbon atom, making it highly susceptible to attack by a wide range of nucleophiles. Its reactions are fundamental to the production of polyurethane polymers and are widely used in organic synthesis.

Nucleophilic Addition Reactions (e.g., formation of ureas, carbamates with alcohols/amines)

The most characteristic reaction of isocyanates is nucleophilic addition across the C=N double bond. The reaction mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the isocyanate group. This leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield the final product youtube.com.

When 3-isocyanato-2(1H)-pyridinone reacts with primary or secondary amines, it forms substituted ureas. Similarly, reaction with alcohols yields carbamate (B1207046) (urethane) derivatives. These reactions are typically rapid and exothermic and can often be performed at room temperature without the need for a catalyst youtube.com. The general mechanism for these transformations is illustrated below.

Reaction with Amines (Urea Formation): R-NH₂ + O=C=N-Pyridinone → R-NH-C(=O)NH-Pyridinone

Reaction with Alcohols (Carbamate Formation): R-OH + O=C=N-Pyridinone → R-O-C(=O)NH-Pyridinone

The table below summarizes representative nucleophilic addition reactions with this compound.

NucleophileReagentProduct ClassProduct Name
AmineAnilineUrea (B33335)1-(2-oxo-1,2-dihydropyridin-3-yl)-3-phenylurea
AmineDiethylamineUrea1,1-diethyl-3-(2-oxo-1,2-dihydropyridin-3-yl)urea
AlcoholEthanolCarbamateEthyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Alcoholtert-ButanolCarbamatetert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
WaterWaterAmine (via unstable carbamic acid)3-amino-2(1H)-pyridinone

This table presents expected products based on established isocyanate reactivity.

Cycloaddition Reactions (e.g., [3+2] cycloadditions, if applicable to isocyanates)

Isocyanates can participate as dipolarophiles in cycloaddition reactions. A notable example is the [3+2] cycloaddition with nitrones, which can occur via either a concerted or a stepwise mechanism depending on solvent polarity acs.org. In a stepwise mechanism, the reaction is initiated by the nucleophilic attack of the nitrone oxygen on the central carbon of the isocyanate acs.org. This forms a zwitterionic intermediate that subsequently cyclizes.

While specific studies on this compound are not prevalent, it is expected to react with 1,3-dipoles like nitrones or azides to form five-membered heterocyclic rings. For instance, the reaction with a nitrone could yield either a 1,2,4-oxadiazolidin-5-one or a 1,4,2-dioxazolidine, depending on which double bond of the isocyanate (C=N or C=O) participates in the reaction acs.org. Research has also shown that pyridines substituted with acyl groups can undergo a tandem [3+2] heteroannulation with common isocyanates, suggesting complex cycloaddition pathways are possible within this class of compounds rsc.org.

Polymerization Studies of Isocyanates

The isocyanate functionality is the cornerstone of polyurethane chemistry. The reaction of a di- or poly-isocyanate with a polyol leads to the formation of polyurethane. While this compound is a monoisocyanate and thus cannot form a cross-linked polymer network on its own, it can act as a chain-terminating agent or be used to modify the end groups of existing polymers. If converted into a di-functional monomer (e.g., by introducing another reactive group), it could be incorporated into polymer chains. Isocyanates can also react with each other, particularly in the presence of specific catalysts, to form trimers containing an isocyanurate ring. Polymethylene polyphenylene isocyanate is an example of a polyurea-based polymer derived from isocyanate monomers wikipedia.org.

Reactions of the Pyridinone Ring System

The 2-pyridone ring is an aromatic system with distinct electronic properties. It exists in equilibrium with its tautomer, 2-hydroxypyridine (B17775), with the pyridone form generally predominating. The reactivity of the ring is significantly influenced by substituents. The presence of the strongly electron-withdrawing isocyanate group at the C3 position deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.

Electrophilic and Nucleophilic Substitution Patterns

Electrophilic Substitution: In an unsubstituted 2-pyridone ring, the C3 and C5 positions are the most electron-rich and are therefore the preferred sites for electrophilic aromatic substitution nih.gov. However, the C3-isocyanate group is strongly deactivating due to its electron-withdrawing nature. This effect is expected to make electrophilic substitution reactions, such as nitration or halogenation, significantly more difficult than for unsubstituted 2-pyridone. Any substitution would be strongly directed to the C5 position, as the C3 and C4 positions are deactivated by the adjacent carbonyl and the C3-substituent, respectively nih.govyoutube.com.

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring, particularly at the C4 and C6 positions, makes it susceptible to nucleophilic attack nih.gov. The electron-withdrawing C3-isocyanate group would further enhance this susceptibility. Therefore, this compound is predicted to be more reactive towards nucleophiles than the parent 2-pyridone. Nucleophilic attack would be favored at the C4 and C6 positions. The introduction of a nitro group, another strong electron-withdrawing group, has been shown to activate pyridone scaffolds for nucleophilic reactions nih.gov.

Reaction TypePosition AttackedInfluencing FactorExpected Reactivity
Electrophilic SubstitutionC5Deactivating C3-NCO groupLower than 2-pyridone
Nucleophilic SubstitutionC4, C6Activating C3-NCO groupHigher than 2-pyridone

This table outlines the predicted reactivity based on the electronic properties of the substituted pyridinone ring.

Diene Reactivity in Cycloaddition Reactions (e.g., Diels-Alder)

The 2-pyridone ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, reacting across the C3 to C6 positions nih.govwikipedia.orgacs.org. The reactivity of the pyridone as a diene is influenced by the electronic nature of its substituents. Electron-donating groups on the ring generally accelerate the reaction in normal-electron-demand Diels-Alder reactions, while electron-withdrawing groups retard it.

Conversely, the presence of a strongly electron-withdrawing group like the isocyanate at the C3 position would make this compound an electron-poor diene. This would make it a suitable candidate for inverse-electron-demand Diels-Alder reactions, where the diene reacts with an electron-rich dienophile (e.g., an enol ether or enamine) wikipedia.org. The nitro group, which is also strongly electron-withdrawing, has been shown to facilitate Diels-Alder reactions of 5-nitro-2-pyridones with electron-rich dienes nih.gov. Therefore, this compound is expected to undergo cycloaddition with electron-rich alkenes to form bicyclic adducts, which could serve as intermediates for more complex nitrogen-containing molecules.

Mechanistic Pathways

Elucidation of Reaction Intermediates

Currently, there is a notable absence of dedicated studies in the scientific literature that focus on the isolation and characterization of reaction intermediates specifically for this compound. Mechanistic studies on related pyridinone structures often involve the formation of various intermediates depending on the reaction conditions. For instance, in multicomponent reactions for the synthesis of 3-cyano-2(1H)-pyridones, intermediates such as Michael adducts and enamines have been proposed. However, without targeted research on this compound, the specific intermediates involved in its reactions remain speculative.

Transition State Analysis in Synthetic Transformations

Detailed transition state analysis, typically achieved through computational chemistry, provides crucial insights into the energy barriers and geometries of transient structures along a reaction coordinate. Such analyses are instrumental in understanding reaction kinetics and selectivity. At present, there are no available computational or experimental studies that specifically report on the transition state analysis for synthetic transformations involving this compound. While general mechanisms for isocyanate and pyridinone reactions are understood, the specific energetic profiles for this compound have not been elucidated.

Photochemical Rearrangement Pathways (e.g., Norrish Type I α-cleavage leading to conjugated isocyanates)

The photochemical behavior of this compound has not been specifically investigated in the available literature. The Norrish Type I reaction is a well-known photochemical process for ketones and aldehydes, involving an α-cleavage of a carbon-carbon bond to form two radical intermediates. This reaction is initiated by the excitation of the carbonyl group.

In the case of this compound, which contains a cyclic amide (lactam) structure, the applicability of a Norrish Type I cleavage is not straightforward and would require specific experimental validation. Such a cleavage would hypothetically involve the breaking of the C2-C3 or C3-C4 bond adjacent to the carbonyl group. Subsequent rearrangement could potentially lead to the formation of a conjugated isocyanate. However, without experimental or computational evidence, this remains a hypothetical pathway. There are currently no published studies that confirm or explore the possibility of Norrish Type I α-cleavage or any other photochemical rearrangements for this compound.

Spectroscopic and Structural Characterization of 3 Isocyanato 2 1h Pyridinone

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-isocyanato-2(1H)-pyridinone is expected to be dominated by the characteristic absorption bands of the carbonyl (C=O) group of the pyridinone ring and the isocyanate (N=C=O) group.

The isocyanate group provides a distinct and intense absorption band in the IR spectrum, making it readily identifiable. The key vibrational modes for this compound would be the stretching vibrations of the pyridinone carbonyl group and the isocyanate group.

N=C=O Stretching Vibration: The most characteristic feature in the IR spectrum of an isocyanate is the strong and broad absorption band corresponding to the asymmetric stretching vibration of the N=C=O group. This band typically appears in the region of 2250-2280 cm⁻¹ . Its high intensity is due to the large change in dipole moment associated with this vibration.

C=O Stretching Vibration: The 2(1H)-pyridinone ring contains a cyclic amide (lactam) functionality. The carbonyl (C=O) stretching vibration for this group is expected to be observed in the range of 1650-1690 cm⁻¹ . The exact position of this band can be influenced by the electronic effects of the isocyanate substituent and any intermolecular interactions, such as hydrogen bonding in the solid state.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Isocyanate (N=C=O) Asymmetric Stretch 2250 - 2280 Strong, Broad

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR, along with two-dimensional techniques, would be required for the complete structural assignment of this compound.

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nature of the isocyanate group and the heteroaromatic pyridinone ring will significantly influence the chemical shifts of the protons and carbons.

¹H NMR Spectroscopy: The 2(1H)-pyridinone ring of this compound has three aromatic protons. Their expected chemical shift ranges, in a solvent like CDCl₃ or DMSO-d₆, would be influenced by the positions relative to the carbonyl, nitrogen, and isocyanate groups. The proton on the nitrogen atom (N-H) of the pyridinone ring would likely appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, and its position can be solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in this compound. The carbonyl carbon of the pyridinone ring is expected to be the most downfield signal, typically appearing in the range of 160-170 ppm. The carbon of the isocyanate group (N=C=O) is also expected to be in the downfield region, generally between 120-130 ppm. The remaining four carbons of the pyridinone ring would have chemical shifts in the aromatic region, with their exact values depending on the electronic effects of the substituents.

Table 2: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR ¹³C NMR
Proton Estimated Chemical Shift (ppm) Carbon Estimated Chemical Shift (ppm)
H-4 7.0 - 7.5 C-2 (C=O) 160 - 170
H-5 6.0 - 6.5 C-3 130 - 140
H-6 7.5 - 8.0 C-4 115 - 125
N-H 10.0 - 13.0 C-5 105 - 115
C-6 135 - 145

Note: These are estimated chemical shift ranges and can vary based on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, various two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the pyridinone ring, helping to identify adjacent protons (e.g., H-4, H-5, and H-6).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between the protons and the carbons they are attached to. This would allow for the direct assignment of the carbon signals for C-4, C-5, and C-6 based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment is vital for identifying longer-range (two or three bond) correlations between protons and carbons. This technique would be instrumental in confirming the position of the isocyanate group at C-3 by observing correlations from the neighboring protons (H-4) to the isocyanate carbon and the carbon at position 3. It would also help in assigning the quaternary carbons, such as C-2 and C-3.

Mass Spectrometry

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides the measurement of the mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would be used to determine its exact mass and, from that, its molecular formula. The molecular formula of this compound is C₆H₄N₂O₂. The theoretical exact mass can be calculated and compared with the experimentally determined value to confirm the elemental composition.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Molecular Formula Ion Type Calculated m/z
C₆H₄N₂O₂ [M+H]⁺ 137.03455
C₆H₄N₂O₂ [M+Na]⁺ 159.01650

This detailed spectroscopic and structural characterization, combining IR, a suite of NMR techniques, and HRMS, would provide unequivocal evidence for the structure of this compound.

Fragmentation Pattern Analysis

Specific mass spectrometry data for this compound, which would be necessary to detail its fragmentation pattern, is not available in published literature. An analysis would typically involve identifying the molecular ion peak and major fragment ions, allowing for the postulation of fragmentation pathways, such as the loss of CO from the isocyanate group or cleavages of the pyridinone ring. Without experimental data, a detailed and accurate analysis is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis absorption spectrum for this compound has not been documented in available scientific sources. A typical analysis would report the wavelengths of maximum absorbance (λmax) and discuss the corresponding electronic transitions, such as π → π* transitions within the conjugated pyridinone ring system and n → π* transitions involving the lone pair electrons on the oxygen and nitrogen atoms. The specific effects of the isocyanato substituent on these transitions cannot be described without experimental spectra.

Crystallographic Analysis

X-ray Diffraction Studies of Solid-State Structure

There are no published X-ray diffraction studies for this compound. A crystallographic analysis would provide precise information on its solid-state structure, including its crystal system, space group, and unit cell dimensions. This foundational data is required to understand the molecule's three-dimensional arrangement in a crystal lattice.

Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

Without a determined crystal structure, a definitive analysis of the intermolecular interactions for this compound cannot be conducted. While one could hypothesize the presence of hydrogen bonding involving the N-H group of the pyridinone ring and potential π-π stacking between the aromatic rings, the specific geometries, distances, and motifs of these interactions remain unknown without experimental crystallographic data.

Computational and Theoretical Studies of 3 Isocyanato 2 1h Pyridinone

Quantum Chemical Modeling

Quantum chemical modeling has emerged as an indispensable tool for investigating the intricate properties of heterocyclic compounds, including 3-isocyanato-2(1H)-pyridinone. These computational methods, particularly those based on Density Functional Theory (DFT), allow for a detailed exploration of molecular characteristics at the electronic level. rsc.orgresearchgate.net Such studies provide profound insights into the molecule's geometry, stability, reactivity, and spectroscopic signatures, complementing and guiding experimental work. The application of these theoretical approaches enables a systematic analysis of the structure-property relationships that govern the behavior of this reactive pyridinone derivative.

The foundational step in the computational analysis of this compound is the optimization of its molecular geometry. arxiv.org This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. pennylane.aimdpi.com Methods such as DFT, often with the B3LYP functional and a suitable basis set like 6-311++G(d,p), are employed to achieve accurate geometries. researchgate.netresearchgate.net

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For this compound, the geometry is characterized by a nearly planar pyridinone ring, with the isocyanate group substituent. Electronic structure calculations performed on the optimized geometry reveal the distribution of electrons within the molecule, highlighting the electronic effects of the carbonyl, amine, and isocyanate functional groups.

Table 1: Selected Optimized Geometrical Parameters for 2(1H)-Pyridinone Derivatives (Illustrative)

This table presents typical bond lengths calculated for the 2(1H)-pyridinone scaffold, as specific data for the 3-isocyanato derivative is not available. The values are illustrative of results from DFT calculations.

ParameterBondTypical Calculated Bond Length (Å)
Bond LengthC2=O71.24
Bond LengthN1-C21.40
Bond LengthN1-C61.38
Bond LengthC2-C31.45
Bond LengthC3-C41.37
Bond LengthC4-C51.42
Bond LengthC5-C61.36
Bond LengthN1-H1.02

The 2(1H)-pyridinone ring system is characterized by lactam-lactim tautomerism, an equilibrium between the 2-pyridone (lactam) form and the 2-hydroxypyridine (B17775) (lactim) form. researchgate.netnih.gov For this compound, this equilibrium is a critical aspect of its chemical nature. Computational studies are pivotal in determining the relative energetic stability of these tautomers. uni-muenchen.de

By calculating the total electronic energy of the optimized geometries for both the lactam (this compound) and lactim (3-isocyanato-2-hydroxypyridine) forms, their relative stability can be quantified. Generally, for 2(1H)-pyridinone and its derivatives, the lactam tautomer is found to be thermodynamically more stable than the lactim form, a preference that can be influenced by solvent effects. wuxiapptec.com Quantum chemical calculations consistently predict the lactam form to be the major species in the gas phase and in various solvents. rsc.orgnih.gov

Table 2: Calculated Relative Energies of Lactam and Lactim Tautomers (Illustrative)

This table illustrates the typical energy difference found between lactam and lactim forms of 2(1H)-pyridinone derivatives from computational studies.

Tautomeric FormDescriptionRelative Energy (kcal/mol)Stability
Tautomer 1This compound (Lactam)0.00More Stable
Tautomer 23-isocyanato-2-hydroxypyridine (Lactim)+0.5 - +2.0Less Stable

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, providing theoretical spectra that can be used to interpret and assign experimental data. For this compound, theoretical vibrational (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts can be computed using DFT methods. rsc.orgnih.gov

The calculated IR spectrum would show characteristic vibrational modes, such as the N-H stretch, the C=O stretch of the pyridinone ring, and the highly characteristic asymmetric stretch of the isocyanate (-N=C=O) group. researchgate.net Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated to aid in the structural elucidation and assignment of experimental NMR spectra.

Table 3: Predicted Characteristic Infrared Frequencies for this compound (Illustrative)

This table shows representative vibrational frequencies for the key functional groups based on DFT calculations of similar molecules.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-HStretching~3400
-N=C=OAsymmetric Stretching~2270
C=O (Lactam)Stretching~1650
C=C / C=NRing Stretching1400-1600

Computational chemistry provides deep insights into the reactivity of this compound by mapping the energy landscapes of its potential reactions. chemrxiv.org The highly electrophilic isocyanate group is prone to reactions with nucleophiles, such as alcohols or amines, to form urethanes and ureas, respectively. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of computational studies used to understand chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com

For this compound, FMO analysis would likely show that the HOMO is distributed over the electron-rich pyridinone ring. The LUMO is expected to be localized primarily on the highly electrophilic isocyanate group, particularly the central carbon atom. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.netresearchgate.net

Table 4: Frontier Molecular Orbital Properties (Illustrative)

This table provides typical energy values for HOMO, LUMO, and the energy gap for related pyridinone systems as determined by DFT calculations.

ParameterDescriptionTypical Calculated Value (eV)
E_HOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
Energy Gap (ΔE)E_LUMO - E_HOMO4.0 to 5.0

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution and reactive sites of a molecule. researchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For this compound, an MEP analysis would reveal distinct reactive zones. osti.gov

Negative Regions (Red/Yellow): The most negative potential is expected to be located around the oxygen atom of the carbonyl group and the oxygen atom of the isocyanate group, indicating these are the primary sites for electrophilic attack or hydrogen bonding.

Positive Regions (Blue): Regions of high positive potential are anticipated around the hydrogen atom attached to the ring nitrogen (N-H), making it acidic. The central carbon atom of the isocyanate group (-N=C=O) would also exhibit a significant positive potential, confirming it as the principal site for nucleophilic attack. mdpi.com

This analysis provides a clear, visual guide to the molecule's inherent reactivity and intermolecular interaction preferences.

Based on a comprehensive search of available scientific literature, there are currently no specific computational and theoretical studies published that focus solely on the chemical compound “this compound” corresponding to the detailed outline provided.

Research in computational chemistry often focuses on molecules with known biological activity or specific industrial applications, and it appears that "this compound" has not yet been the subject of in-depth molecular dynamics simulations, conformational analysis, or advanced computational methods for excited states and photoreaction dynamics.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses exclusively on this compound.

Applications of 3 Isocyanato 2 1h Pyridinone and Its Derivatives in Organic Synthesis

Role as a Versatile Synthetic Building Block for Complex Molecules

The 2-pyridinone moiety is widely recognized as a "privileged scaffold" in medicinal chemistry and a versatile starting material for the synthesis of more complex compounds. iipseries.orgnih.gov The introduction of an isocyanate group at the 3-position transforms the pyridinone core into a highly useful building block, primarily due to the isocyanate's reactivity towards nucleophiles. This functional group provides a reliable chemical handle for covalently linking the pyridinone structure to other molecular fragments.

The isocyanate group readily reacts with a variety of nucleophiles in addition reactions that are typically high-yielding and proceed under mild conditions. These reactions are fundamental to its role as a building block:

Reaction with Alcohols: Forms stable carbamate (B1207046) (urethane) linkages.

Reaction with Amines: Generates urea (B33335) linkages.

Reaction with Thiols: Produces thiocarbamate linkages.

These fundamental reactions allow chemists to append a wide array of substituents and functional groups to the pyridinone core, facilitating the assembly of intricate molecular designs. nih.gov For instance, reacting 3-isocyanato-2(1H)-pyridinone with a complex alcohol or amine, such as a fragment of a natural product or a pharmacologically active molecule, directly incorporates the pyridinone motif into a larger, more complex structure. The reliability of these reactions makes the compound an excellent tool for the late-stage functionalization of molecules in drug discovery programs. iipseries.org

Table 1: Key Reactions of the Isocyanate Group for Molecular Construction

Nucleophile Reagent Class Resulting Linkage Product Class
R-OH Alcohols -NH-C(=O)-O- Carbamate (Urethane)
R-NH₂ Primary Amines -NH-C(=O)-NH- Urea
R₂-NH Secondary Amines -NH-C(=O)-N(R)₂- Urea
R-SH Thiols -NH-C(=O)-S- Thiocarbamate

Integration into Complex Molecular Architectures

Building upon its role as a versatile synthon, this compound is particularly adept at being integrated into larger and more complex molecular frameworks. The 2-pyridinone structure itself is a component of several FDA-approved drugs, highlighting its importance in creating molecules with desirable pharmacological properties. nih.gov The isocyanate functionality provides a direct and efficient method for its covalent incorporation.

For example, in the synthesis of potential therapeutics, a molecule containing a primary or secondary amine can be coupled with this compound to form a stable urea bond, effectively merging two distinct pharmacophores. This strategy is central to fragment-based drug design, where the pyridinone can serve as a core scaffold or a functional group designed to interact with a specific biological target, such as the hinge region of a kinase. frontiersin.orgnih.gov

Furthermore, its reaction with bifunctional reagents, like amino alcohols, can lead to the formation of more elaborate structures containing both urea and carbamate linkages or serve as a precursor for subsequent cyclization reactions to build fused heterocyclic systems. This adaptability allows for the creation of diverse molecular architectures from a single, versatile starting material. nih.govresearchgate.net

Development of Novel Polymeric Materials (e.g., polyureas, polycarbamates derived from isocyanates)

Isocyanates are cornerstone monomers in the field of polymer chemistry, famously used in the production of polyurethanes and polyureas through step-growth polyaddition reactions. While there has been growing interest in isocyanate-free synthetic routes due to safety concerns, isocyanate-based polymerization remains a dominant industrial method. rsc.orgnih.gov

This compound can be envisioned as a key monomer for creating novel polymers. By reacting with a diamine, it would produce a polyurea, a class of polymers known for their high tensile strength and thermal stability. Similarly, reaction with a diol would yield a polycarbamate (polyurethane), a highly versatile class of polymers with applications ranging from foams to elastomers and coatings. tue.nlmdpi.com

Incorporating the 2-pyridinone moiety directly into the polymer backbone is a strategy to impart unique properties to the resulting material. The pyridinone ring's ability to form strong hydrogen bonds could lead to polymers with enhanced thermal stability, specific solubility characteristics, and altered mechanical properties compared to traditional aliphatic or aromatic polyureas and polyurethanes. wikipedia.org The polarity and rigid structure of the pyridinone unit could be used to tune the final properties of the material for specialized applications.

Table 2: Potential Polymers Derived from Pyridinone Isocyanates

Co-monomer Polymer Class Resulting Linkage Potential Properties
Diamine (H₂N-R-NH₂) Polyurea Urea High thermal stability, strong intermolecular hydrogen bonding, tailored mechanical strength.

Synthesis of Functional Linkers and Scaffolds for Chemical Research

The concept of a "scaffold" is central to modern medicinal chemistry, representing a core structure from which a library of related compounds can be synthesized. nih.gov The 2-pyridinone ring is a well-established scaffold for drug discovery. frontiersin.org The presence of the isocyanate group on this scaffold makes this compound an ideal starting point for creating functional linkers and for use in combinatorial chemistry.

The isocyanate group serves as a highly reactive point of attachment. This allows the pyridinone core to be used as a linker to connect two other molecules of interest. For example, it could be used in proteomics to create chemical probes or in materials science to tether the pyridinone unit to a surface. The synthesis of such linkers is often straightforward due to the predictable reactivity of the isocyanate.

In combinatorial chemistry, this compound can be reacted with a diverse library of amines or alcohols to rapidly generate a large number of discrete urea or carbamate derivatives. nih.gov This parallel synthesis approach is highly efficient for exploring the structure-activity relationship (SAR) of new pyridinone-based compounds in the search for new drug candidates.

Precursors for Other Nitrogen Heterocycles

Beyond its use in addition reactions, the isocyanate group in this compound can participate in cycloaddition reactions, making it a valuable precursor for synthesizing other nitrogen-containing heterocyclic systems. orientjchem.orgnih.gov Isocyanates are known heterocumulenes that can react as dienophiles or dipolarophiles.

One important class of reactions is the [3+2] cycloaddition, where the isocyanate can react with 1,3-dipoles such as nitrile oxides or azides. uchicago.edumdpi.com Such reactions would lead to the formation of five-membered heterocyclic rings fused or appended to the pyridinone core, providing rapid access to novel and complex chemical scaffolds.

Additionally, the isocyanate group can undergo intramolecular reactions. If a suitable nucleophilic group is present on a side chain attached to the N-1 position of the pyridinone ring, an intramolecular cyclization can be triggered, leading to the formation of fused bicyclic or tricyclic heterocyclic systems. This strategy offers a powerful method for building molecular complexity from a relatively simple starting material. The 2-pyridinone ring itself can also participate as a diene in [4+2] cycloaddition (Diels-Alder) reactions, further expanding its utility as a precursor to complex polycyclic nitrogen compounds. electronicsandbooks.com

Conclusion and Future Research Perspectives

Summary of Current Understanding

3-isocyanato-2(1H)-pyridinone emerges as a highly promising yet underexplored chemical entity. Its structure represents a strategic fusion of a biologically privileged pyridinone heterocycle and a synthetically versatile isocyanate functional group. While direct experimental data on this specific molecule is sparse, its properties and reactivity can be reliably predicted based on the well-established chemistry of its constituent parts. Plausible synthetic routes via Curtius rearrangement or phosgenation are readily conceivable, and its reactivity is expected to be dominated by nucleophilic addition to the isocyanate group, alongside potential cycloaddition chemistry of the pyridinone ring.

Unexplored Reactivity and Synthetic Avenues

Future research should first focus on the definitive synthesis and isolation of this compound. A key challenge will be managing the reactivity of the isocyanate group, which is sensitive to moisture. The development of stable, "blocked" isocyanate precursors could provide a more manageable synthetic handle. usm.edu The competitive reactivity between the isocyanate and the pyridinone ring system under various conditions (e.g., in cycloaddition reactions) remains an open and intriguing area for investigation. Exploring its utility in multicomponent reactions could also lead to the rapid assembly of complex molecular scaffolds. nih.gov

Potential for Advanced Material Development

The application of this molecule in materials science is a particularly fertile ground for innovation. Research could be directed toward synthesizing novel polyurethanes where the pendant pyridinone groups influence properties like self-healing, thermal stability, or flame retardancy. youtube.com Its use as a surface modification agent could lead to the development of advanced coatings with tailored adhesion, biocompatibility, or antimicrobial properties derived from the pyridinone moiety.

Challenges and Opportunities in Pyridinone Isocyanate Chemistry

The primary challenge in this field is the synthesis and handling of a bifunctional molecule where one group (isocyanate) is highly reactive and potentially incompatible with many common reaction conditions. Overcoming this will require careful synthetic planning and potentially the use of protecting group strategies. However, this challenge is also the source of immense opportunity. This reactive handle is precisely what makes this compound a powerful tool. Its successful exploitation could provide a direct bridge between the worlds of polymer science and medicinal chemistry, enabling the creation of novel drug-polymer conjugates, functional biomaterials, and advanced materials with built-in biological activity.

Q & A

Basic Research Question

  • X-ray crystallography : Resolves substituent regiochemistry and hydrogen-bonding networks in solid-state structures .
  • NMR spectroscopy : ¹H and ¹³C NMR distinguish isocyanato group reactivity (e.g., coupling constants for NCO vs. NH protons) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns for novel derivatives .

How do electronic and steric factors influence the reactivity of the isocyanato group in functionalization reactions?

Advanced Research Question

  • Electronic effects : Electron-deficient pyridinone rings (e.g., with nitro or cyano groups) increase electrophilicity of the isocyanato group, favoring nucleophilic additions with amines or thiols .
  • Steric hindrance : Bulky substituents at C4 or C6 reduce side reactions during thiourea formation .
  • Solvent polarity : Polar solvents (DMF, DMSO) stabilize transition states in [2+2] cycloadditions with alkenes .

What methodologies optimize solubility and stability of this compound in aqueous systems?

Basic Research Question

  • Co-solvent systems : Use ethanol/water (1:1) or PEG-400 to enhance solubility without hydrolysis .
  • pH control : Buffered solutions (pH 6–7) stabilize the isocyanato group, while alkaline conditions (pH >9) promote hydrolysis to amines .
  • Lyophilization : Freeze-drying in the presence of cyclodextrins improves long-term storage stability .

How can multi-step synthesis of this compound derivatives be streamlined for high-throughput screening?

Advanced Research Question

  • Automated liquid handling : Parallel synthesis of intermediates (e.g., ylidencyanoacetic esters) reduces manual steps .
  • Microwave-assisted reactions : Accelerate cyclization steps (e.g., 30 minutes vs. 12 hours under conventional heating) .
  • Flow chemistry : Continuous processing minimizes purification bottlenecks for intermediates .

What role does this compound play in coordination chemistry for catalytic applications?

Advanced Research Question

  • Ligand design : The isocyanato group acts as a bridging ligand in dinuclear complexes, enabling cooperative catalysis in C–H activation .
  • Metal selectivity : Pyridinone derivatives preferentially bind transition metals (e.g., Cu²⁺ or Fe³⁺) over lanthanides due to hard-soft acid-base principles .

How can contradictory data on biological activity of pyridinone derivatives be systematically addressed?

Advanced Research Question

  • Meta-analysis : Compare IC₅₀ values across studies while controlling for assay conditions (e.g., cell line variability, serum concentration) .
  • Counter-screening : Test derivatives against off-target enzymes (e.g., HIV-2 RT) to confirm specificity .
  • Molecular docking : Identify binding pose discrepancies in homology models vs. crystal structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.